molecular formula C19H23N3O3S B11445131 N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11445131
M. Wt: 373.5 g/mol
InChI Key: MKYDJZQEWZIDSS-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of appropriate thiazole and imidazole derivatives. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its biological effects .

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C19H23N3O3S/c1-4-24-16(25-5-2)11-20-18(23)17-13(3)22-12-15(21-19(22)26-17)14-9-7-6-8-10-14/h6-10,12,16H,4-5,11H2,1-3H3,(H,20,23)

InChI Key

MKYDJZQEWZIDSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C)OCC

Origin of Product

United States

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